(E)-1-(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one
Description
The compound (E)-1-(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one (hereafter referred to as the target compound) is a cinnamoyl-piperazine derivative featuring a benzothiazole substituent and a nitroaryl group. Its structure combines an α,β-unsaturated ketone (cinnamoyl moiety), a piperazine ring, and a 6-methylbenzo[d]thiazol-2-yl group. Below, we compare its structural and functional attributes with analogous compounds.
Properties
IUPAC Name |
(E)-1-[4-(6-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(3-nitrophenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3S/c1-15-5-7-18-19(13-15)29-21(22-18)24-11-9-23(10-12-24)20(26)8-6-16-3-2-4-17(14-16)25(27)28/h2-8,13-14H,9-12H2,1H3/b8-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALNGCPLIPLTPOP-SOFGYWHQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C=CC4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)/C=C/C4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzo[d]thiazole Moiety: This step involves the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone to form the benzo[d]thiazole ring.
Piperazine Substitution: The benzo[d]thiazole derivative is then reacted with piperazine under appropriate conditions to introduce the piperazine ring.
Nitrophenyl Addition: The final step involves the addition of the nitrophenyl group through a condensation reaction with an appropriate nitrobenzaldehyde derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
(E)-1-(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and cancer.
Biological Studies: It is used in biological assays to study its effects on cellular pathways and enzyme activities.
Materials Science: The compound’s unique structural properties make it a candidate for developing novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (E)-1-(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one involves its interaction with specific molecular targets. The benzo[d]thiazole moiety is known to interact with various enzymes and receptors, modulating their activity. The piperazine ring enhances the compound’s binding affinity and selectivity, while the nitrophenyl group contributes to its overall bioactivity.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Piperazine-Cinnamoyl Derivatives
(a) (E)-1-{4-[Bis(4-methoxyphenyl)methyl]piperazin-1-yl}-3-(4-methylphenyl)prop-2-en-1-one (ID11)
- Key Differences :
- The piperazine substituent is a bis(4-methoxyphenyl)methyl group instead of 6-methylbenzo[d]thiazol-2-yl.
- The cinnamoyl moiety bears a 4-methylphenyl group vs. 3-nitrophenyl in the target compound.
- The benzothiazole in the target compound may enable π-π stacking with biological targets, enhancing binding affinity .
(b) (E)-3-(1,3-Benzodioxol-5-yl)-1-{4-[bis(4-methoxyphenyl)methyl]piperazin-1-yl}prop-2-en-1-one (ID13)
- Key Differences :
- Features a benzodioxole ring (electron-rich) instead of benzothiazole.
- The cinnamoyl group is substituted with 1,3-benzodioxol-5-yl.
- Impact :
Benzothiazole-Containing Analogues
(a) (E)-3-(4-Methylphenyl)-1-(1,3-thiazol-2-yl)prop-2-en-1-one (ID12)
- Key Differences :
- Lacks the piperazine ring and benzothiazole fused-ring system.
- Contains a simpler thiazole ring.
(b) 1-(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-((4-methoxyphenyl)thio)propan-1-one (ID16)
Nitroaryl-Containing Analogues
(E)-1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)-3-(naphthalen-2-yl)prop-2-en-1-one (ID1)
Data Tables
Table 1: Structural Comparison of Key Analogues
| Compound | Piperazine Substituent | Cinnamoyl Substituent | Notable Features |
|---|---|---|---|
| Target Compound | 6-Methylbenzo[d]thiazol-2-yl | 3-Nitrophenyl | Nitro group for electrophilicity |
| ID11 | Bis(4-methoxyphenyl)methyl | 4-Methylphenyl | Methoxy groups enhance solubility |
| ID16 | 6-Fluorobenzo[d]thiazol-2-yl | 4-Methoxyphenylthio | Fluorine for metabolic stability |
| ID12 | None (thiazole ring) | 4-Methylphenyl | Simpler thiazole structure |
Biological Activity
The compound (E)-1-(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).
Chemical Structure
The chemical structure of the compound can be described as follows:
- Molecular Formula : C19H20N4O2S
- Molecular Weight : 368.45 g/mol
- Key Functional Groups : Benzothiazole, piperazine, nitrophenyl, and α,β-unsaturated carbonyl.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
-
Monoamine Oxidase Inhibition :
- Compounds with similar structures have shown competitive inhibition of monoamine oxidase B (MAO-B), an enzyme involved in the metabolism of neurotransmitters. For instance, a study found that derivatives of benzothiazole exhibited IC50 values ranging from 8.19 µM to lower, indicating significant inhibitory potential against MAO-B .
-
Anticancer Activity :
- The compound has been evaluated for its cytotoxic effects against several cancer cell lines. In vitro studies demonstrated that related compounds exhibited varying degrees of cytotoxicity against human cancer cell lines such as A549 (lung), HL-60 (leukemia), and MDA-MB-231 (breast) with IC50 values reported as low as 0.8 µM .
- Antimicrobial Properties :
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
- Substituent Effects : The presence of electron-donating groups (EDGs) like methyl or methoxy on the benzothiazole ring enhances activity, while electron-withdrawing groups (EWGs) tend to reduce it.
- Piperazine Linkage : The piperazine moiety is essential for maintaining the structural integrity and enhancing bioactivity through improved solubility and receptor binding affinity.
Case Studies
Several studies highlight the efficacy of related compounds in different biological contexts:
- Inhibition Studies :
- Cytotoxicity Profiles :
- Antimicrobial Efficacy :
Data Tables
| Biological Activity | IC50 Value | Cell Line/Target |
|---|---|---|
| MAO-B Inhibition | 0.0059 µM | Enzymatic Assay |
| Cytotoxicity | 0.8 µM | A549 (Lung Cancer) |
| Antimicrobial Activity | 50 μg/mL | Various Bacteria |
Q & A
Q. How can synthetic routes for this compound be optimized to improve yield and purity?
Methodological Answer:
- Step 1: Use a stepwise synthesis approach, starting with the preparation of the 6-methylbenzo[d]thiazole-2-yl piperazine intermediate via nucleophilic substitution (e.g., coupling benzo[d]thiazole derivatives with piperazine under reflux in ethanol) .
- Step 2: Introduce the 3-nitrophenylprop-2-en-1-one moiety via Claisen-Schmidt condensation, optimizing reaction conditions (e.g., NaOH in ethanol/water, 12–24 hours at 50°C) .
- Step 3: Monitor purity at each step using HPLC (C18 column, acetonitrile/water mobile phase) and FTIR (to confirm carbonyl stretches at ~1650 cm⁻¹) .
Q. What characterization techniques are critical for confirming the compound’s structural integrity?
Methodological Answer:
- Primary Methods: Single-crystal X-ray diffraction (XRD) to resolve bond lengths/angles and confirm the (E)-configuration of the enone system .
- Supporting Techniques:
Q. How can solubility challenges in biological assays be addressed?
Methodological Answer:
- Basic Approach: Screen solvents (DMSO, ethanol, PEG-400) and use surfactants (e.g., Tween-80) for in vitro assays .
- Advanced Strategy: Co-crystallization with cyclodextrins or ionic liquids to enhance aqueous solubility without altering bioactivity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the role of the 3-nitrophenyl and benzo[d]thiazole groups?
Methodological Answer:
- Step 1: Synthesize analogs with substituent variations (e.g., replacing nitro with cyano or methoxy groups) .
- Step 2: Test analogs in target-specific assays (e.g., kinase inhibition, antimicrobial activity) using dose-response curves (IC₅₀/EC₅₀ calculations).
- Step 3: Apply molecular docking (AutoDock Vina) to correlate activity with binding affinities to target proteins (e.g., EGFR or bacterial enzymes) .
Q. What strategies resolve contradictions in biological activity data across different assays?
Methodological Answer:
- Statistical Analysis: Use ANOVA to identify assay-specific variability (e.g., cell line differences, incubation times) .
- Mechanistic Validation: Conduct orthogonal assays (e.g., SPR for binding kinetics vs. cell viability assays) to confirm target engagement .
Q. How can computational methods predict the compound’s reactivity and degradation pathways?
Methodological Answer:
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites susceptible to hydrolysis or oxidation .
- Molecular Dynamics (MD): Simulate stability under physiological pH/temperature to identify degradation hotspots (e.g., enone isomerization) .
Q. What experimental designs validate the role of stereochemistry (E/Z isomerism) in biological activity?
Methodological Answer:
- Stereoselective Synthesis: Use chiral catalysts (e.g., L-proline) to isolate (E) and (Z) isomers .
- Activity Comparison: Test isomers in parallel assays (e.g., IC₅₀ values against cancer cells) and analyze via circular dichroism (CD) to confirm structural integrity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
